molecular formula C15H17N5O4S B2533311 Ethyl 4-[[2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate CAS No. 869067-81-2

Ethyl 4-[[2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate

Cat. No. B2533311
CAS RN: 869067-81-2
M. Wt: 363.39
InChI Key: HNVXJTMVAMYXJC-UHFFFAOYSA-N
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Description

The compound ethyl 4-[[2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate is not directly described in the provided papers. However, the papers do discuss related compounds which can provide insight into the chemical behavior and properties that might be expected from similar structures. For instance, the synthesis of related compounds involves the reaction of specific carbonyl chlorides with ammonium thiocyanate and other reactants to form carbonothioyl derivatives . Additionally, the synthesis of potential metabolites of a structurally related ethyl benzoate derivative is described, which includes the formation of various substituted benzopyrans . These studies suggest that the compound may be synthesized through similar reactions involving specific precursors and may have metabolites that can be formed under certain conditions.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that include the use of carbonyl chlorides, thiocyanate, and amines. In the first paper, the authors describe the synthesis of a complex molecule by reacting 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride with ammonium thiocyanate and ethyl 3-aminobut-2-enoate . This suggests that the synthesis of ethyl 4-[[2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate might also involve the use of similar reagents and a multi-step process to incorporate the triazinyl and benzoate moieties.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic methods, including IR, Raman, (1)H NMR, (13)C NMR, and X-ray diffraction . These techniques provide detailed information about the geometric parameters such as bond lengths and angles, as well as the vibrational frequencies of the molecules. Theoretical calculations using methods like Hartree Fock and Density Functional Theory complement these experimental results and help in understanding the electronic properties, such as the HOMO and LUMO energies . This comprehensive approach to molecular structure analysis would be applicable to the compound to determine its precise structure and electronic characteristics.

Chemical Reactions Analysis

While the specific chemical reactions of ethyl 4-[[2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate are not detailed in the provided papers, the synthesis of related compounds suggests that it may undergo reactions typical of esters, amides, and thiols. For example, the presence of the ester group may allow for hydrolysis under basic or acidic conditions, while the amide linkage could participate in nucleophilic acyl substitution reactions . The thiol group may also be reactive towards oxidation or alkylation. The synthesis of potential metabolites of a related compound indicates that the molecule could be metabolically transformed through oxidation and other modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related studies. The solvate formation, as seen in the first paper, suggests that the compound may have specific solubility characteristics and could form crystalline complexes with solvents . The spectroscopic data provide insights into the compound's reactivity and stability, as vibrational spectra can indicate the presence of labile functional groups . Theoretical calculations would also predict the molecule's reactivity, stability, and interactions with other molecules, which are essential for understanding its behavior in various environments .

properties

IUPAC Name

ethyl 4-[[2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O4S/c1-3-24-14(23)10-4-6-11(7-5-10)17-12(21)8-25-15-19-18-9(2)13(22)20(15)16/h4-7H,3,8,16H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVXJTMVAMYXJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[[2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate

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